molecular formula C22H25ClN4O3 B2682226 7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-81-6

7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2682226
CAS RN: 899737-81-6
M. Wt: 428.92
InChI Key: UWCNDXWJABVMQV-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokine receptors, which regulate immune cell function. CP-690,550 has been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Scientific Research Applications

Antiviral Activity

Research on related purine analogues, such as sugar-modified nucleoside derivatives, has shown potential antiviral activities. For instance, compounds synthesized for antiviral evaluation against the Semliki Forest virus demonstrated varying levels of activity, highlighting the potential for these structures in antiviral drug development (Kini et al., 1991).

Antimicrobial Activity

Novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related derivatives have been synthesized with a focus on their antimicrobial properties. Some of these synthesized compounds exhibited significant antimicrobial activity, underscoring their potential in addressing microbial infections (El-Agrody et al., 2001).

Anticancer Activity

The synthesis of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives has been explored, with some showing significant in vitro anti-proliferative activity against various human cancer cell lines. This suggests a promising avenue for the development of anticancer agents (Sucharitha et al., 2021).

properties

IUPAC Name

7-(4-chlorophenyl)-4-methyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3/c1-3-4-5-6-7-8-13-26-20(28)18-19(25(2)22(26)29)24-21-27(18)14-17(30-21)15-9-11-16(23)12-10-15/h9-12,14H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCNDXWJABVMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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